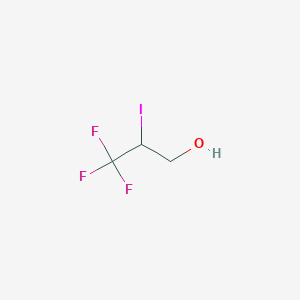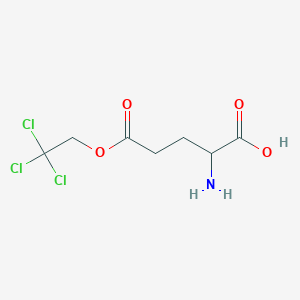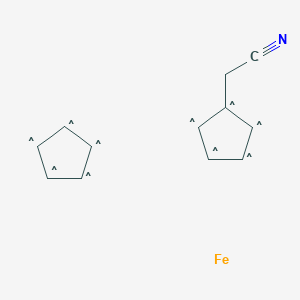
3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally derived from thymidine, a nucleoside component of DNA, and features modifications that make it useful in various scientific and medical applications. The compound is characterized by the presence of an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position, which confer unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Diphenylphosphoryl azide (DPPA): Used for introducing the azido group.
Tetrabutylammonium fluoride (TBAF): Used for deprotecting the tert-butyldimethylsilyl group.
Hydrogen gas and palladium catalyst: Used for reducing the azido group to an amine.
Major Products Formed
3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.
3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.
科学研究应用
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV, due to its structural similarity to other nucleoside reverse transcriptase inhibitors.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.
作用机制
The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the context of HIV replication.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A derivative formed by the reduction of the azido group in 3’-Azido-3’-deoxythymidine.
Uniqueness
3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. These modifications enhance its stability and make it a valuable intermediate in the synthesis of other nucleoside analogues. Its ability to inhibit DNA synthesis by terminating chain elongation also sets it apart from other compounds.
属性
分子式 |
C16H27N5O4Si |
|---|---|
分子量 |
381.50 g/mol |
IUPAC 名称 |
1-[4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23) |
InChI 键 |
CXIAWCOBGBHOCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)



![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)




